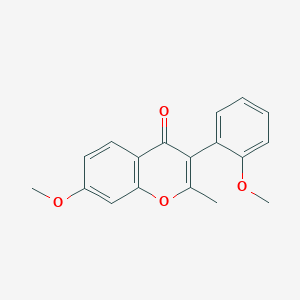7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
CAS No.: 70387-00-7
Cat. No.: VC5546742
Molecular Formula: C18H16O4
Molecular Weight: 296.322
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70387-00-7 |
|---|---|
| Molecular Formula | C18H16O4 |
| Molecular Weight | 296.322 |
| IUPAC Name | 7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
| Standard InChI | InChI=1S/C18H16O4/c1-11-17(13-6-4-5-7-15(13)21-3)18(19)14-9-8-12(20-2)10-16(14)22-11/h4-10H,1-3H3 |
| Standard InChI Key | VHVCLWHHADHAGG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Molecular Properties
7-Methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one belongs to the chromen-4-one class, which comprises a benzopyran core with a ketone group at the 4-position. Its molecular formula is C₁₉H₁₈O₅, derived from the substitution pattern:
-
A methoxy group (-OCH₃) at the 7-position of the benzopyran ring.
-
A methyl group (-CH₃) at the 2-position.
-
A 2-methoxyphenyl group attached to the 3-position.
Table 1: Molecular Properties of Selected Chromenone Derivatives
The target compound’s IUPAC name and SMILES notation (CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC) reflect its intricate substitution pattern, which influences its physicochemical properties, such as solubility and melting point .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of chromenone derivatives typically involves multi-step condensation reactions. For example:
-
Knorr condensation: Coupling of resorcinol derivatives with β-keto esters under acidic conditions to form the chromenone core.
-
Friedel-Crafts acylation: Introduction of aryl groups at the 3-position using Lewis acid catalysts like AlCl₃ .
-
Etherification: Methoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions.
Industrial-scale production often employs continuous flow reactors to enhance yield and purity. For the target compound, the 2-methyl and 3-(2-methoxyphenyl) groups likely require selective protection-deprotection strategies to avoid regiochemical interference.
Crystallographic Insights
While crystallographic data for the target compound is absent, related structures provide valuable insights. For instance, 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one exhibits a non-planar pyran ring with a dihedral angle of 88.18° between the benzopyran and exocyclic benzene rings . This distortion, caused by steric hindrance from substituents, likely applies to the target molecule, affecting its molecular packing and intermolecular interactions (e.g., O–H···O hydrogen bonds) .
Biological Activities and Mechanisms
Chromenones are renowned for their enzyme-modulating and receptor-binding capabilities. Although direct studies on the target compound are lacking, analogs exhibit the following activities:
Antioxidant and Anti-Inflammatory Effects
Methoxy-substituted chromenones, such as 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, demonstrate radical scavenging activity via phenolic hydroxyl groups . The target compound’s 2-methoxyphenyl group may enhance lipid solubility, facilitating membrane penetration .
Neuroprotective Applications
Structural analogs interact with GABAA receptors and NMDA receptors, suggesting potential in treating neurodegenerative disorders . The methyl group at the 2-position may reduce metabolic degradation, prolonging bioavailability.
Industrial and Pharmaceutical Applications
Material Science
Chromenones serve as intermediates in synthesizing fluorescent dyes and photostable polymers. The target compound’s methoxy groups could enhance electron-donating capacity, making it suitable for organic semiconductors.
Agrochemical Development
Methyl- and methoxy-substituted chromenones exhibit herbicidal and fungicidal activity by disrupting mitochondrial electron transport chains.
Comparison with Structural Analogs
Table 2: Functional Group Impact on Bioactivity
| Compound | Key Substituents | Bioactivity Highlights |
|---|---|---|
| Target Compound | 2-CH₃, 3-(2-OCH₃-C₆H₄) | Hypothesized kinase inhibition |
| 7-Methoxy-2-methyl-3-phenoxy-4H-chromen-4-one | 2-CH₃, 3-O-C₆H₅ | Topoisomerase II inhibition (IC₅₀: 12 μM) |
| 7-Ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one | 7-OCH₂CH₃, 3-O-(4-OCH₃-C₆H₄) | Antifungal activity (MIC: 8 μg/mL) |
The 2-methoxyphenyl group in the target compound may confer superior receptor affinity compared to simpler aryl ethers .
Research Gaps and Future Directions
-
Synthetic Optimization: Develop regioselective methods to introduce the 2-methyl and 3-(2-methoxyphenyl) groups without side reactions.
-
Crystallographic Studies: Resolve the X-ray structure to elucidate conformational preferences and supramolecular interactions.
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume